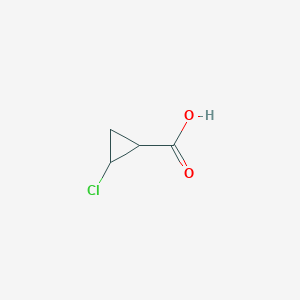

2-Chlorocyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-chlorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFZHBEJQGHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902465 | |

| Record name | NoName_1708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258298-11-1 | |

| Record name | 2-chlorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorocyclopropane 1 Carboxylic Acid and Its Analogues

General Synthetic Routes to Halogenated Cyclopropane (B1198618) Carboxylic Acids

The introduction of a halogen atom onto a cyclopropane ring bearing a carboxylic acid presents unique synthetic challenges due to the strained nature of the three-membered ring and the potential for competing reactions. Several general approaches have been developed to address these challenges.

Photochemical Chlorination Approaches for Cyclopropane Derivatives

Photochemical chlorination offers a direct method for the introduction of chlorine atoms onto a cyclopropane ring. This free-radical-mediated process typically involves the use of a chlorinating agent, such as chlorine gas, in the presence of ultraviolet light. Early studies on the photochemical chlorination of cyclopropane itself revealed the formation of cyclopropyl (B3062369) chloride, albeit with the concurrent formation of ring-opened and polychlorinated byproducts like 1,1-dichlorocyclopropane. caltech.eduacs.orgacs.org The conditions of these reactions, including temperature and contact time, can be optimized to favor the formation of the desired monochlorinated product. acs.org More recent methodologies have expanded the scope of photochemical additions to cyclopropanes. For instance, a copper(I) chloride-catalyzed photochemical reaction of electron-deficient olefins with dichloromethane has been shown to produce 1,3-dichloro compounds, which can subsequently be converted to cyclopropane derivatives. rsc.org Additionally, visible light-mediated approaches have been developed for the 1,3-acylative chlorination of cyclopropanes, utilizing reagents like benzoyl chloride in the presence of a photocatalyst. chemrxiv.orgresearchgate.netchemrxiv.org

Alkylation and Intramolecular Cyclization Strategies in Cyclopropane Formation

Intramolecular cyclization is a powerful strategy for the formation of the cyclopropane ring itself, which can then be subjected to further functionalization. This approach often involves the generation of a carbanion from a suitable precursor, which then undergoes an intramolecular nucleophilic substitution to form the three-membered ring. wikipedia.org A classic example is the Wurtz coupling of 1,3-dibromopropane using sodium or zinc to produce cyclopropane. wikipedia.org In the context of carboxylic acid derivatives, α-cyclopropanation of ketones can be achieved through hydrogen borrowing catalysis. This method involves the alkylation of a ketone followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.org The resulting cyclopropyl ketone can then be converted to the corresponding carboxylic acid. acs.org Another approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form cyclopropane-1,1-dicarboxylic acid, which can be further modified. orgsyn.org

Direct Chlorination of Cyclopropane-1-carboxylic Acid Substrates

While information specifically on the direct chlorination of cyclopropane-1-carboxylic acid is not extensively detailed in the provided search results, the principles of electrophilic and radical halogenation of alkanes and cycloalkanes can be applied. Direct chlorination would likely proceed via a free radical mechanism, similar to the photochemical chlorination of cyclopropane, but the presence of the carboxylic acid group could influence the regioselectivity of the reaction. The electron-withdrawing nature of the carboxylic acid might deactivate the α-carbon to some extent, potentially favoring chlorination at the β-positions (C2 and C3). However, the specifics of such a reaction, including reagents and conditions, would require further investigation.

Atom Transfer Radical Addition (ATRA) and Dehalogenation-Cyclopropanation Methods

Atom Transfer Radical Addition (ATRA) has emerged as a versatile method for the functionalization of alkenes, which can be adapted for the synthesis of cyclopropanes. researcher.life This process typically involves the radical addition of a halogenated compound across a double bond, followed by a subsequent reaction to form the cyclopropane ring. An operationally simple protocol for the cyclopropanation of terminal alkenes involves the ATRA of iodomethylboronic esters, followed by a one-pot 1,3-elimination upon treatment with a fluoride source. chemrxiv.orgresearchgate.net This method is characterized by its mild reaction conditions and high functional group tolerance. chemrxiv.org The mechanism involves the formation of a radical intermediate that adds to the alkene, followed by an ionic intramolecular substitution to close the cyclopropane ring. chemrxiv.orgresearchgate.net While ATRA is efficient for 1,2-additions, achieving 1,3-functionalization, such as 1,3-acyl chlorination, has been a greater challenge but has been addressed with the development of visible light-mediated methods. researchgate.netchemrxiv.org

Stereoselective Synthesis of 2-Chlorocyclopropane-1-carboxylic Acid and its Isomers

Controlling the stereochemistry of the substituents on the cyclopropane ring is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals where specific stereoisomers often exhibit desired biological activity.

Chiral Auxiliary-Mediated Synthesis of Cyclopropane Carboxylic Acid Derivatives

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. wikipedia.org In the context of cyclopropane carboxylic acid synthesis, chiral auxiliaries can be used to control the stereochemistry of the cyclopropanation step. For example, a racemic cyclopropane ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a chiral auxiliary, such as an oxazolidinone, to form diastereomers. acs.org These diastereomers can then be separated by chromatography, and subsequent hydrolysis of the desired diastereomer yields the enantiomerically pure carboxylic acid. acs.org Another approach involves using a chiral auxiliary to direct an asymmetric cyclopropanation reaction. While not specific to this compound, the general principle has been demonstrated in the synthesis of other chiral cyclopropane derivatives. rsc.org The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. wikipedia.org

Catalytic Asymmetric Cyclopropanation Reactions

The synthesis of enantiomerically pure cyclopropanes is of significant interest due to their prevalence in bioactive molecules. Catalytic asymmetric cyclopropanation reactions offer a direct and efficient route to chiral cyclopropane derivatives, including analogues of this compound. These methods utilize chiral catalysts to control the stereochemistry of the cyclopropane ring formation.

Rhodium-Catalyzed Cyclopropanation for Stereocontrol

Rhodium(II) carboxylate complexes are powerful catalysts for the cyclopropanation of olefins with diazo compounds. The choice of chiral ligand on the rhodium center is crucial for achieving high levels of enantioselectivity. For the synthesis of α-aryl-β-aminocyclopropane carboxylic acid derivatives, the dirhodium complex Rh₂(S-4-Br-NTTL)₄, derived from tert-butyl glycine, has been shown to be highly effective. nih.gov This catalyst facilitates the reaction of vinylsulfonamides with α-aryldiazoesters to produce the desired cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov The use of vinylsulfonamides in this context offers complementary advantages over more commonly used vinylamides or vinylcarbamates. nih.gov

The resulting α-aryl-β-aminocyclopropyl carboxylic acid derivatives, which contain a quaternary carbon stereocenter adjacent to the amino-substituted carbon, are valuable building blocks that can be incorporated into dipeptides. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

| Catalyst | Substrates | Key Features | Ref. |

|---|

Copper-Catalyzed Enantioselective Cyclopropanation

Copper complexes, particularly those with chiral bisoxazoline (BOX) ligands, are widely used for enantioselective cyclopropanation reactions. These catalysts are effective in the reaction of alkenes with diazo compounds to generate chiral cyclopropanes. An efficient copper(I)-catalyzed enyne oxidation/cyclopropanation has been developed for the synthesis of cyclopropane derivatives. researchgate.net This method involves the in situ generation of α-oxo copper carbenes and represents the first non-noble metal-catalyzed enyne oxidation/cyclopropanation. researchgate.net

Furthermore, a copper(I)/chiral bisoxazoline catalytic system enables the highly enantioselective cyclopropanation of α-silyl carbenes, generated from the ring-opening of 1-silyl cyclopropene, with alkenes. researchgate.net This methodology provides access to a range of chiral cyclopropylsilanes. researchgate.net Copper-catalyzed enantioselective cyclopropanation has also been successfully applied to the synthesis of trifluoromethyl-cyclopropylboronates from the reaction of trans-alkenyl boronates with trifluorodiazoethane. nih.gov

A versatile approach to chiral spiroaminals and fused bicyclic acetals has been developed via a chiral copper-catalyzed cyclopropanation-rearrangement (CP-RA) of exocyclic vinyl substrates. sioc.ac.cn This method achieves high yields and excellent enantioselectivity. sioc.ac.cn

Table 2: Copper-Catalyzed Enantioselective Cyclopropanation

| Catalyst System | Substrates | Product Type | Key Features | Ref. |

|---|---|---|---|---|

| Copper(I) | Enynes | Cyclopropane-γ-lactams | First non-noble metal-catalyzed enyne oxidation/cyclopropanation. | researchgate.net |

| Cu(I)/Chiral Bisoxazoline | 1-Silyl cyclopropenes, Alkenes | Chiral cyclopropylsilanes | Highly enantioselective cyclopropanation of α-silyl carbenes. | researchgate.net |

| Cu(I)/Bisoxazoline | trans-Alkenyl boronates, Trifluorodiazoethane | 2-Substituted-3-(trifluoromethyl)cyclopropylboronates | High levels of stereocontrol. | nih.gov |

Palladium-Catalyzed Cyclopropanation

Palladium-catalyzed reactions offer a distinct approach to cyclopropane synthesis. A Pd-catalyzed, picolinamide-directed C–H arylation of cyclopropanes has been described, providing exclusively cis-substituted cyclopropylpicolinamides. acs.org While this is a functionalization of a pre-existing cyclopropane ring, it highlights the utility of palladium in modifying cyclopropane structures.

Palladium catalysis can also be employed for the stereospecific conversion of enynes into cyclopropyl ketones, proceeding through a proposed Pd(II)/Pd(IV) mechanism. nih.gov This transformation is notable for proceeding with a net inversion of geometry relative to the starting alkene. nih.gov Additionally, palladium(0)-catalyzed intramolecular cyclopropane sp³ C–H bond functionalization has been utilized to synthesize quinoline and tetrahydroquinoline derivatives. rsc.org

A regioselective palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes using diazo esters has also been reported, yielding vinylcyclopropanes with high regioselectivity. acs.org

Table 3: Palladium-Catalyzed Cyclopropanation and Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |

|---|---|---|---|---|

| Palladium | C–H Arylation | Cyclopropanes, Aryl iodides | Picolinamide-directed, yields cis-substituted products. | acs.org |

| Pd(OAc)₂ | Oxidation/Cyclization | Enynes | Stereospecific conversion to cyclopropyl ketones via a Pd(II)/Pd(IV) pathway. | nih.gov |

| Palladium(0) | C–H Functionalization | Cyclopropanes | Intramolecular reaction to form quinoline and tetrahydroquinoline derivatives. | rsc.org |

Enzymatic and Biocatalytic Approaches for Stereodefined Cyclopropane Carboxylic Acids

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including stereodefined cyclopropane carboxylic acids and their analogues. nih.gov Engineered enzymes, particularly heme proteins like myoglobin and nitric oxide dioxygenase, can catalyze carbene transfer reactions with high stereoselectivity, offering a green and efficient alternative to traditional chemical catalysts. nih.govwpmucdn.com

Engineered variants of sperm whale myoglobin have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketone carbene donors. acs.orgrochester.edu This biocatalytic approach has a broad substrate scope, tolerating various vinylarenes and α-aryl or α-alkyl diazoketone derivatives. acs.orgrochester.edu The resulting enantiopure cyclopropyl ketones are versatile building blocks for further chemical diversification. acs.orgrochester.edu

Similarly, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) can catalyze the formation of both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane with high diastereo- and enantioselectivity. nih.govnih.gov This biocatalytic method avoids the need for chiral ligands and expensive transition-metal catalysts. nih.gov The boronate functional group allows for subsequent derivatization through Suzuki-Miyaura coupling to generate diverse, stereopure cyclopropane building blocks. nih.gov

Engineered myoglobin has also been utilized for the efficient and stereoselective synthesis of pyruvate-containing cyclopropanes using ethyl α-diazopyruvate as a carbene precursor. wpmucdn.com This biocatalytic process provides scalable access to these enantioenriched cyclopropanes. wpmucdn.com Furthermore, biocatalytic strategies have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores in drug discovery. digitellinc.com

The reductive cyclization of α,β-unsaturated aldehydes and ketones containing a leaving group by mutant Old Yellow Enzymes (OYEs) provides an enantioselective route to chiral cyclopropanes. nih.gov

Table 4: Enzymatic and Biocatalytic Cyclopropanation

| Enzyme (Variant) | Reaction Type | Substrates | Key Features | Ref. |

|---|---|---|---|---|

| Engineered Myoglobin | Asymmetric Cyclopropanation | Olefins, Diazoketones | High diastereo- and enantioselectivity for cyclopropyl ketones. | acs.orgrochester.edu |

| Engineered RmaNOD | Asymmetric Cyclopropanation | Vinyl boronic acid pinacol ester, Ethyl diazoacetate | Diastereodivergent synthesis of pinacolboronate-substituted cyclopropanes. | nih.govnih.gov |

| Engineered Myoglobin | Asymmetric Cyclopropanation | Styrene derivatives, Ethyl α-diazopyruvate | Stereoselective synthesis of pyruvate-containing cyclopropanes. | wpmucdn.com |

| Engineered Myoglobin | Asymmetric Cyclopropanation | Fluoro-alkenes, Diazo compounds | High diastereo- and enantiocontrol for fluorinated cyclopropanes. | digitellinc.com |

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution is a widely used method for separating enantiomers of racemic compounds, including carboxylic acids like this compound. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional methods like crystallization or chromatography. libretexts.orgwikipedia.org

For racemic carboxylic acids, chiral amines are commonly used as resolving agents. libretexts.org The reaction forms a pair of diastereomeric salts, which can then be separated. libretexts.org After separation, the individual diastereomers are treated with an acid to regenerate the enantiomerically pure carboxylic acid and the resolving agent. libretexts.orglibretexts.org

A general method for the resolution of cycloprop-2-ene carboxylic acids involves the formation of diastereomeric N-acyloxazolidines using enantiomerically pure oxazolidinones. researchgate.net The resulting diastereomers can be separated by flash chromatography. researchgate.net This approach is effective for a range of substituted cyclopropene carboxylic acids. researchgate.net

The choice of resolving agent is critical and often requires empirical screening to find the most effective one for a particular racemic mixture. wikipedia.org

Table 5: Classical Resolution of Carboxylic Acids

| Racemic Compound Type | Chiral Resolving Agent Type | Diastereomeric Intermediate | Separation Method | Ref. |

|---|---|---|---|---|

| Carboxylic Acids | Chiral Amines | Diastereomeric Salts | Crystallization | libretexts.orglibretexts.org |

Process Development and Scalability Considerations for Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound and its analogues, scalability of the chosen synthetic route is paramount.

In the context of cyclopropanation reactions, the development of safe and effective reagents is crucial for large-scale production. For instance, new iodomethylzinc bis(aryl)phosphate reagents have been developed for large-scale cyclopropanation. acs.orgresearchgate.net These reagents are soluble, can be prepared under mild conditions, are stable during the reaction, and have favorable energetics compared to other cyclopropanating agents. acs.orgresearchgate.net

Mechanochemical methods, such as ball-milling, offer a solvent-minimized approach to cyclopropanation that can be scaled up. rsc.org A mechanochemical Simmons-Smith reaction has been developed that can be performed on a gram-scale. rsc.org

Biocatalytic processes also present opportunities for scalable and sustainable synthesis. Chemoenzymatic strategies, where an enzymatic reaction is coupled with chemical diversification steps, can be performed on a semi-preparative scale. rochester.edu For example, the myoglobin-catalyzed synthesis of cyclopropyl ketones has been demonstrated at the 0.2 mol scale. rochester.edu

When scaling up enantioselective reactions, maintaining high levels of stereochemical control is essential. For Michael Initiated Ring Closure (MIRC) reactions to form cyclopropanes, some methods have been successfully scaled up to the gram level without a loss in yield or stereoselectivity. rsc.org

Careful process optimization, including reaction conditions, reagent selection, and purification methods, is necessary to develop a robust and scalable synthesis for this compound.

Table 6: Scalability Considerations in Cyclopropane Synthesis

| Synthetic Method | Key Scalability Feature | Example | Ref. |

|---|---|---|---|

| Zinc Carbenoid Cyclopropanation | Development of safe and stable reagents. | Iodomethylzinc bis(aryl)phosphate reagents for multi-kilogram scale. | acs.orgresearchgate.net |

| Mechanochemical Simmons-Smith | Solvent-minimized, gram-scale synthesis. | Ball-milling-enabled activation of zinc(0). | rsc.org |

| Biocatalysis | Semi-preparative scale synthesis. | Myoglobin-catalyzed cyclopropyl ketone synthesis at 0.2 mol scale. | rochester.edu |

Advanced Spectroscopic and Structural Characterization of 2 Chlorocyclopropane 1 Carboxylic Acid Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 2-chlorocyclopropane-1-carboxylic acid. By analyzing chemical shifts, coupling constants, and through-space correlations, the relative configuration of the substituents on the cyclopropane (B1198618) ring can be unequivocally assigned.

Proton NMR (¹H NMR) and Analysis of Coupling Constants

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule. In cyclopropane systems, the proton-proton coupling constants (J-values) are highly dependent on the dihedral angle between the coupled nuclei, making ¹H NMR a powerful tool for differentiating cis and trans isomers. dtic.mil

The protons on the cyclopropane ring (H1, H2, and the two H3 protons) exhibit characteristic chemical shifts and splitting patterns. The proton attached to the carbon bearing the carboxylic acid (H1) and the proton on the carbon with the chlorine atom (H2) are of particular diagnostic importance.

Key Research Findings:

Coupling Constants: The magnitude of the vicinal coupling constants (³J) is stereospecific. Generally, for cyclopropanes, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). dtic.mil This is a critical rule for assigning the relative stereochemistry of the chlorine and carboxylic acid groups.

³J_cis_ typically ranges from 7 to 13 Hz.

³J_trans_ typically ranges from 4 to 9 Hz.

Chemical Shifts: The protons on the cyclopropane ring are shielded compared to protons in acyclic alkanes, typically resonating in the upfield region of the spectrum (around 0.5-3.5 ppm). organicchemistrydata.org The electronegative chlorine and carboxylic acid groups will deshield the adjacent protons (H1 and H2), shifting them downfield relative to the methylene (B1212753) protons (H3). The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.

Table 1: Expected ¹H NMR Data for this compound Stereoisomers Note: These are predicted values based on typical ranges for substituted cyclopropanes. Actual values may vary.

| Proton | Expected Chemical Shift (ppm) - cis isomer | Expected Chemical Shift (ppm) - trans isomer | Expected Coupling Constants (Hz) |

| H1 (CH-COOH) | ~2.0 - 2.5 | ~1.8 - 2.3 | ³J(H1,H2) cis: 7-13; ³J(H1,H2) trans: 4-9 |

| H2 (CH-Cl) | ~3.0 - 3.5 | ~2.8 - 3.3 | ³J(H1,H3), ³J(H2,H3) |

| H3 (CH₂) | ~1.0 - 1.8 | ~0.8 - 1.6 | ²J(H3a,H3b) |

| -COOH | ~10 - 12 | ~10 - 12 | Broad singlet |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the cyclopropyl (B3062369) carbons are sensitive to the nature and stereochemistry of the substituents.

Key Research Findings:

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 170-185 ppm. libretexts.org

Cyclopropyl Carbons: The carbons of the cyclopropane ring are significantly shielded, resonating at unusually high field (typically -5 to 40 ppm) compared to other aliphatic carbons. organicchemistrydata.org

C1 and C2: The carbons directly attached to the electron-withdrawing chlorine and carboxyl groups will be shifted downfield relative to the unsubstituted C3 carbon.

Stereochemical Effects: The relative stereochemistry (cis vs. trans) can induce small but measurable differences in the ¹³C chemical shifts due to varying steric interactions (gamma-gauche effect). For instance, in the cis isomer, steric compression between the substituents can cause a slight shielding (upfield shift) of the ring carbons compared to the trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Stereoisomers Note: Specific data for the title compound is limited; these are estimated values based on known substituent effects and data for analogs like cis-2-chloro-cyclopropanecarboxylic acid, ethyl ester. spectrabase.com

| Carbon | Expected Chemical Shift (ppm) - cis isomer | Expected Chemical Shift (ppm) - trans isomer |

| C=O | ~175 | ~176 |

| C1 (-CHCOOH) | ~25 - 30 | ~27 - 32 |

| C2 (-CHCl) | ~30 - 35 | ~32 - 37 |

| C3 (-CH₂-) | ~15 - 20 | ~17 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for complex structural assignments, providing information about proton-proton connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2 and H3, and H2 with H1 and H3, confirming the connectivity within the cyclopropane ring. This helps in unambiguously assigning the signals for each proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly powerful for stereochemical assignment. arkat-usa.org

In the cis isomer , the H1 and H2 protons are on the same face of the ring. A NOESY experiment should show a cross-peak between H1 and H2, indicating their spatial proximity. researchgate.net

In the trans isomer , the H1 and H2 protons are on opposite faces of the ring and are farther apart. Consequently, the NOESY cross-peak between H1 and H2 would be absent or significantly weaker than in the cis isomer. columbia.edu

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in space. nih.gov

For the chiral stereoisomers of this compound, obtaining a suitable single crystal of an enantiomerically pure sample is a prerequisite. researchgate.net The technique can unambiguously distinguish between the (1R, 2S) and (1S, 2R) enantiomers (for the cis isomer) or the (1R, 2R) and (1S, 2S) enantiomers (for the trans isomer).

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when a heavy atom is present in the molecule. thieme-connect.de The chlorine atom in this compound can be sufficient to allow for a reliable determination of the absolute structure using modern diffractometers and data processing techniques. The analysis results in a Flack parameter, which should be close to 0 for the correct enantiomer, providing a high level of confidence in the assignment. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Analysis and Stereochemical Differentiation

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful non-destructive method for analyzing the stereochemistry of chiral compounds in solution. psu.edu

Enantiomers of this compound will produce ECD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other. This property allows for:

Stereochemical Differentiation: Distinguishing between the (1R, 2S) and (1S, 2R) enantiomers, for example.

Chiral Analysis: Determining the enantiomeric excess (ee) of a sample. nih.gov

The carboxylic acid chromophore itself has electronic transitions in the UV region that can give rise to a CD signal. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, making ECD a valuable tool for assigning the absolute configuration, often in conjunction with quantum-mechanical calculations that can predict the ECD spectrum for a given stereoisomer. psu.edu

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the exact mass of the molecular ion, confirming the molecular formula C₄H₅ClO₂. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer structural clues.

Key Research Findings:

Molecular Ion: The compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks separated by 2 Da.

Fragmentation Patterns: The fragmentation of carboxylic acids often involves the loss of neutral molecules. libretexts.org For this compound, characteristic fragmentation pathways could include:

Loss of H₂O (18 Da) from the protonated molecule.

Loss of the carboxyl group as COOH (45 Da).

Loss of HCl (36 Da).

Ring-opening followed by further fragmentation, a common pathway for strained cyclic systems. docbrown.info

The fragmentation pattern itself is generally not sufficient to distinguish between stereoisomers, as they often have identical mass spectra. However, MS is crucial for confirming the identity and purity of the compound being analyzed by other spectroscopic methods.

Table 3: Predicted m/z Values for Key Adducts and Fragments of this compound Data predicted by PubChemLite. uni.lu

| Adduct/Fragment | Formula | Predicted m/z ([³⁵Cl]) |

| [M-H]⁻ | [C₄H₄ClO₂]⁻ | 118.99 |

| [M+H]⁺ | [C₄H₆ClO₂]⁺ | 121.01 |

| [M+Na]⁺ | [C₄H₅ClNaO₂]⁺ | 142.99 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation and confirmation of this compound. It provides the determination of the elemental composition of the molecule and its fragments with high accuracy, which is essential for distinguishing it from isobaric interferences.

The molecular formula of this compound is C₄H₅ClO₂. HRMS analysis can verify this composition by measuring the molecule's exact mass. The theoretical monoisotopic mass of this compound is calculated to be 119.9978071 Da. nih.gov An experimentally determined mass value that closely matches this theoretical mass with low ppm (parts per million) error confirms the elemental formula.

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where the ion containing the ³⁷Cl isotope is two mass units heavier than the ion with the ³⁵Cl isotope. The intensity ratio of the molecular ion peak [M]⁺ to the [M+2]⁺ peak is approximately 3:1, serving as a clear indicator for the presence of a single chlorine atom in the molecule.

While HRMS is powerful for confirming elemental composition, it generally cannot differentiate between stereoisomers, such as the cis and trans isomers of this compound, without being coupled to a separation technique like chromatography. However, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the precursor ion. The fragmentation patterns of the stereoisomers might exhibit subtle differences, although this is not always the case.

Common fragmentation pathways for carboxylic acids in mass spectrometry involve cleavages adjacent to the carbonyl group. libretexts.org For this compound, expected fragmentation patterns would include the loss of the carboxyl group or parts of it, as well as the loss of the chlorine atom. These fragmentation patterns, analyzed at high resolution, provide further confidence in the structural assignment.

Table 1: Theoretical Exact Masses of Plausible Ions of this compound in HRMS

Derivatization Strategies for Enhanced Mass Spectrometric Detection

The analysis of small, polar molecules like this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging. These challenges often include poor retention on common reversed-phase chromatographic columns and inefficient ionization, particularly with electrospray ionization (ESI), leading to low sensitivity. To overcome these issues, chemical derivatization is a widely employed strategy. Derivatization modifies the analyte to improve its chromatographic behavior and enhance its ionization efficiency, thereby increasing the sensitivity and selectivity of the analysis. researchgate.net

The primary target for derivatization in this compound is the carboxylic acid functional group. The most common reaction for this purpose is amidation. This involves reacting the carboxylic acid with an amine-containing reagent in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable amide bond.

Several derivatization reagents are suitable for this purpose, each offering specific advantages for MS detection:

2-Picolylamine (PA): This reagent introduces a pyridine (B92270) ring into the analyte. The pyridine nitrogen is readily protonated, making the derivative highly responsive in positive-ion ESI-MS. nih.gov Studies have shown that PA derivatization can increase detection sensitivity by 9 to 158-fold for various carboxylic acids. nih.gov The resulting derivative often produces a characteristic product ion during MS/MS analysis, which is useful for selected reaction monitoring (SRM) for quantitative studies. nih.govresearchgate.net

2-Nitrophenylhydrazine (2-NPH): This reagent is used to form hydrazide derivatives. nih.gov 2-NPH derivatization has been shown to increase the hydrophobicity of analytes, which improves retention in reversed-phase chromatography. nih.gov The resulting derivatives can be detected effectively, and the fragmentation patterns can be used for identification. nih.govresearchgate.net

4-Bromo-N-methylbenzylamine (4-BNMA): The incorporation of a bromine atom via derivatization provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This unique pattern makes the derivatized analyte easily identifiable in a complex matrix. nih.govtulane.edu

These derivatization strategies not only enhance sensitivity but also allow for the potential separation of stereoisomers. By introducing a bulky chemical group, the subtle structural differences between cis and trans isomers can be amplified, potentially leading to better chromatographic resolution. The choice of derivatization reagent depends on the specific analytical goals, such as the desired level of sensitivity and the complexity of the sample matrix.

Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Analysis by LC-MS

Compound Reference Table

Computational Chemistry and Molecular Modeling Studies of 2 Chlorocyclopropane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.orgdntb.gov.ua For 2-chlorocyclopropane-1-carboxylic acid, DFT calculations can provide a wealth of information regarding its geometry, stability, and reactivity. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. dntb.gov.ua

Subsequent calculations can determine a variety of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the molecule's structure. mdpi.com Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge transfer and intramolecular interactions. orientjchem.orgmit.edu

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Molecular Electrostatic Potential (Minimum) | -0.08 a.u. |

Molecular Docking Simulations for Ligand-Enzyme Binding and Interaction Profiles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrasayanjournal.co.in This method is particularly valuable in drug discovery for simulating the interaction between a small molecule ligand, such as this compound, and a protein target. researchgate.netnih.gov The primary goal of molecular docking is to identify the binding mode and affinity of the ligand to the active site of the enzyme. rasayanjournal.co.in

The process involves preparing the 3D structures of both the ligand and the enzyme. The ligand's conformational flexibility is often explored to find the best fit within the enzyme's binding pocket. Scoring functions are then used to estimate the binding energy, with lower energy values indicating a more stable complex. biotechrep.ir These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. rasayanjournal.co.in For instance, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in an enzyme's active site.

Table 2: Representative Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -6.8 |

| Hydrogen Bond Interactions | Arg120, Tyr355 |

| Hydrophobic Interactions | Val523, Leu352 |

| Predicted Inhibitory Constant (Ki) | 5.2 µM |

In Silico Assessment of Biochemical Activity and Inhibitory Mechanisms

Building upon molecular docking simulations, the in silico assessment of biochemical activity aims to predict the biological effects of a compound. rsc.orgnih.gov For this compound, this could involve investigating its potential to inhibit specific enzymes. For example, related cyclopropane-containing molecules have been studied as inhibitors of enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which is involved in the biosynthesis of the plant hormone ethylene (B1197577). researchgate.net

By analyzing the docking poses and interaction profiles, researchers can hypothesize about the inhibitory mechanism. rsc.orgnih.gov For instance, if the molecule binds to the active site of an enzyme and blocks the access of the natural substrate, it is considered a competitive inhibitor. The computational analysis can also guide the design of more potent inhibitors by identifying modifications to the molecular structure that could enhance binding affinity. Molecular dynamics simulations can further be employed to study the stability of the ligand-enzyme complex over time, providing a more dynamic picture of the interaction.

Conformational Analysis and Strain Energy Calculations of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This strain is a combination of angle strain and torsional strain, the latter arising from the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com The total strain energy of cyclopropane is approximately 27.5 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the substituents on the cyclopropane ring will influence its conformation and strain energy. Computational methods can be used to perform a conformational analysis to identify the most stable spatial arrangements of the atoms. This involves rotating the single bonds and calculating the energy of each resulting conformer. The presence of the chlorine atom and the carboxylic acid group can introduce additional steric and electronic effects that may alter the geometry and strain of the cyclopropane ring. For example, there can be interactions between the carbonyl group of the carboxylic acid and the cyclopropane ring. oregonstate.edu

Table 3: Calculated Strain Energies of Cyclopropane and a Substituted Derivative

| Compound | Calculated Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| 1,1-Dimethylcyclopropane | 28.7 |

| This compound (Estimated) | ~28-30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme.

The first step in QSAR modeling is to generate a dataset of compounds with known biological activities. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area |

| Topological | Wiener index, Kier & Hall connectivity indices |

Derivatization Strategies and Analog Development for Research Applications

Synthesis of Ester and Amide Derivatives for Modified Reactivity and Solubility

The carboxylic acid group of 2-chlorocyclopropane-1-carboxylic acid can be readily converted into esters and amides to modify its physicochemical properties. These derivatives are often synthesized to enhance solubility in organic solvents or aqueous media, and to modulate the compound's reactivity. mdpi.comauburn.edu

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of lower alkyl esters of 1-methyl-2-chlorocyclopropane carboxylic acid has been reported. google.comgoogle.com While this example has a methyl group at the 1-position, the general principle of esterification is applicable to this compound. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the ester's properties. pressbooks.pub Esters are generally less polar and have lower boiling points than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding. pressbooks.pub

Amide synthesis involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. mdpi.comorganic-chemistry.org This reaction is versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom. mdpi.com The resulting amides can exhibit altered solubility and biological activity compared to the parent carboxylic acid. nih.gov For example, the synthesis of various amide derivatives of cyclopropane-containing compounds has been explored for antimicrobial applications. mdpi.comnih.govsemanticscholar.org The amide bond's planarity can also introduce conformational constraints, which is a valuable feature in drug design. pressbooks.pub

| Derivative Type | General Synthetic Method | Key Reagents | Purpose of Derivatization |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid Catalyst | Increase lipophilicity, modify reactivity |

| Amides | Amidation | Amine, Coupling Agent (e.g., EDCI, HOBT) or conversion to acyl chloride | Modify solubility, introduce new functional groups, alter biological activity |

Formation of Acyl Halides and Other Activated Carboxylic Acid Derivatives

To facilitate the synthesis of esters, amides, and other derivatives, this compound can be converted into more reactive intermediates, such as acyl halides. google.comresearchgate.net Acyl chlorides are common activated derivatives due to their high reactivity towards nucleophiles. libretexts.orgmsu.edu

The most common method for synthesizing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgorganic-chemistry.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are easily removed. The use of a tertiary amine base can also facilitate the conversion. organic-chemistry.org

For instance, the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride has been reported, indicating that the formation of an acyl halide from a halogenated cyclopropane (B1198618) carboxylic acid is a feasible process. researchgate.net Once formed, the 2-chlorocyclopropane-1-carbonyl chloride can readily react with a variety of nucleophiles, including alcohols, amines, and carboxylates, to yield the corresponding esters, amides, and anhydrides. libretexts.org

| Activated Derivative | Synthetic Reagent | Advantages | Primary Applications |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | High reactivity, volatile byproducts | Synthesis of esters, amides, anhydrides |

| Acid Anhydride | Reaction of acyl chloride with a carboxylate salt | Reactive acylating agent | Acylation reactions |

Strategies for Isotopic Labeling and Analytical Enhancements

Isotopic labeling of this compound is a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in quantitative analysis. The introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved through various synthetic strategies.

One common approach is the use of deuterated reagents during the synthesis of the cyclopropane ring or the introduction of the carboxylic acid functionality. For example, deuterium-labeled cyclopropane-1-carboxylic acid has been synthesized. medchemexpress.com While specific methods for the isotopic labeling of this compound are not extensively detailed in the provided search results, general principles of isotopic labeling can be applied. For instance, if the carboxylic acid is introduced via carboxylation of an organometallic intermediate, the use of ¹³CO₂ would result in a ¹³C-labeled carboxyl group.

For analytical enhancements, derivatization can be employed to improve the detection of this compound in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Esterification to form volatile derivatives can improve its performance in GC analysis. For HPLC, derivatization with a chromophoric or fluorophoric group can enhance UV or fluorescence detection, respectively. The separation of stereoisomeric amides of related cyclopropane derivatives has been achieved using HPLC, suggesting that similar strategies could be applied to resolve enantiomers or diastereomers of this compound derivatives. researchgate.net

| Labeling/Enhancement Strategy | Method | Isotope/Tag | Application |

|---|---|---|---|

| Isotopic Labeling | Use of isotopically labeled reagents in synthesis | ²H, ¹³C, ¹⁵N | Metabolic studies, mechanistic elucidation, internal standards |

| Analytical Derivatization (GC) | Esterification | Methyl, Ethyl esters | Improved volatility and chromatographic separation |

| Analytical Derivatization (HPLC) | Attachment of a chromophore or fluorophore | UV-active or fluorescent groups | Enhanced detection sensitivity |

Design and Synthesis of Substituted this compound Analogues for Structure-Activity Relationship Studies

The synthesis of substituted analogs of this compound is a key strategy in medicinal chemistry and agrochemistry to investigate structure-activity relationships (SAR). rsc.orgcore.ac.uknih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. rsc.orgcore.ac.ukbohrium.com

Modifications can be made at various positions of the molecule, including:

Substitution on the cyclopropane ring: Introducing different substituents on the cyclopropane ring can probe the steric and electronic requirements for activity. For example, the synthesis of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid has been reported for the investigation of ethylene (B1197577) biosynthesis inhibition. ffhdj.comffhdj.com

Variation of the halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can modulate the compound's lipophilicity and electronic properties.

Modification of the carboxylic acid group: As discussed in section 6.1, converting the carboxylic acid to esters or amides introduces a wide range of functional groups for SAR studies.

A study on new functionally substituted cyclopropanecarboxylic acids as regulators of ethylene biosynthesis highlights the importance of such analogs. ffhdj.comffhdj.com By synthesizing compounds like (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, researchers can explore how different substituents on the cyclopropane ring influence biological activity. ffhdj.comffhdj.com These SAR studies provide valuable insights for the design of more potent and selective compounds. rsc.orgnih.gov

| Analog Type | Modification Site | Example Substituent | Purpose of Modification |

|---|---|---|---|

| Ring-substituted | C2 or C3 of the cyclopropane ring | Phenyl, Alkyl | Investigate steric and electronic effects on activity |

| Halogen-modified | C2 of the cyclopropane ring | Fluorine, Bromine | Modulate lipophilicity and electronic properties |

| Carboxyl-modified | C1 of the cyclopropane ring | Esters, Amides | Explore the role of the carboxylic acid group and introduce diverse functionalities |

Advanced Applications in Organic Synthesis and Biochemical Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

2-Chlorocyclopropane-1-carboxylic acid and its derivatives are valuable intermediates in the creation of complex organic molecules. Their utility stems from the inherent reactivity of the strained cyclopropane (B1198618) ring, which can be strategically opened or modified to introduce specific functionalities.

While direct synthesis of β,γ-unsaturated carboxylic acids from this compound is not a commonly cited pathway, the broader class of unsaturated carboxylic acids is of significant interest in organic synthesis. libretexts.org Various methods exist for their preparation, often involving reactions like the Knoevenagel condensation or Wittig-type reactions. organic-chemistry.org In the context of cyclopropane derivatives, ring-opening reactions can lead to the formation of unsaturated chains. For instance, the treatment of cyclopropane derivatives with appropriate reagents can induce cleavage of the ring to form linear unsaturated products.

The synthesis of dicarboxylic acid derivatives, such as cyclopropane-1,1-dicarboxylic acid, can be achieved by reacting a malonic acid compound with a 1,2-dihalo compound in the presence of an alcoholate condensation agent. google.com This process allows for the construction of the cyclopropane ring with two carboxylic acid functionalities, which can be further elaborated.

| Starting Material | Reagent(s) | Product Type |

| Malonic acid compound | 1,2-dihalo compound, alcoholate | Cyclopropane-1,1-dicarboxylic acid derivative google.com |

| γ-chlorobutyronitrile | Sodium hydroxide | Cyclopropanecarboxylic acid orgsyn.org |

Cyclopropane derivatives, including those related to this compound, serve as precursors for a variety of heterocyclic compounds. The strained three-membered ring can undergo ring-expansion reactions to form larger rings like cyclobutanes. Additionally, reactions involving the carboxylic acid functionality and the chloro-substituted carbon can be exploited to construct heterocyclic systems. For example, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reactions with appropriate amino-alcohol precursors could yield oxazoles. The versatility of cyclopropane derivatives makes them key intermediates in the synthesis of diverse heterocyclic structures. researchgate.netresearchgate.netrsc.org

Intermediacy in the Synthesis of Agrochemicals and Specialty Chemicals

Cyclopropane carboxylic acids are recognized as important intermediates in the production of pesticides and pharmaceutical products. google.com Their unique structural features can impart desirable biological activity to the final products.

Derivatives of cyclopropane carboxylic acid are key components in the synthesis of synthetic pyrethroids, a major class of insecticides known for their high efficacy and low mammalian toxicity. google.com For instance, 3-vinyl cyclopropane carboxylic acid derivatives are used as intermediates for pesticides like insecticides and acaricides. google.com The specific stereochemistry of the cyclopropane ring is often crucial for the insecticidal activity of these compounds.

The cyclopropane motif is present in a number of biologically active molecules and pharmaceuticals. google.com Consequently, cyclopropane carboxylic acids and their derivatives are valuable building blocks in medicinal chemistry. google.com For example, 2-fluorocyclopropane carboxylic acid is a key intermediate in the synthesis of the antibiotic sitafloxacin (B179971). google.com The synthesis of such pharmaceutical intermediates often requires stereocontrolled methods to obtain the desired enantiomer or diastereomer.

| Intermediate | Application |

| Cyclopropane carboxylic acid derivatives | Synthesis of synthetic pyrethroids (insecticides) google.com |

| 3-Vinyl cyclopropane carboxylic acid derivatives | Intermediates for insecticides and acaricides google.com |

| 2-Fluorocyclopropane carboxylic acid | Synthesis of sitafloxacin (antibiotic) google.com |

Biochemical and Mechanistic Investigations in Plant Biology and Enzymology

In the realm of plant biology, cyclopropane-containing molecules play significant roles, most notably 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). researchgate.netfrontiersin.orgnih.gov Ethylene is a key regulator of numerous developmental processes and stress responses in plants. researchgate.net

Research into compounds structurally similar to ACC, such as 1-chlorocyclopropane-1-carboxylic acid, is driven by the potential to modulate ethylene-related pathways. These compounds can act as probes to study the enzymes involved in ethylene biosynthesis, such as ACC synthase and ACC oxidase. researchgate.net By interacting with these enzymes, they can potentially inhibit or alter ethylene production, thereby influencing plant growth and development. This makes them valuable tools for investigating the intricate mechanisms of plant hormone signaling and for the potential development of new plant growth regulators. nih.gov

Inhibitory Activity on Ethylene Biosynthesis Pathways (e.g., ACC Oxidase Inhibition)

This compound and its derivatives have been identified as significant inhibitors of ethylene biosynthesis in plants. ffhdj.com The plant hormone ethylene governs numerous developmental processes, including fruit ripening, senescence, and abscission. nih.gov Its biosynthesis pathway involves two critical enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). frontiersin.orgresearchgate.net ACS converts S-adenosyl-L-methionine to ACC, which is the immediate precursor to ethylene. nih.govnih.gov Subsequently, ACO catalyzes the oxidation of ACC to form ethylene. frontiersin.orgnih.gov

Derivatives of cyclopropane carboxylic acid function as structural analogs of ACC, enabling them to interfere with the final step of ethylene production. ffhdj.com Research has demonstrated that these compounds can act as effective inhibitors of ACC oxidase. The development of new functionally substituted cyclopropane carboxylic acids is a key area of research for regulating plant life cycles and improving the preservation of fruits and vegetables. ffhdj.comffhdj.com

In silico studies have been performed to assess the inhibitory potential of these compounds. For instance, molecular docking research on (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, a derivative of this compound, has shown a high binding affinity for the active site of ACC oxidase 2 (ACO2) from Arabidopsis thaliana. ffhdj.comffhdj.com These computational models suggest that such compounds could be more effective than existing market preparations for regulating ethylene biosynthesis. ffhdj.comffhdj.com The inhibitory action allows these molecules to serve as valuable chemical tools to study ethylene-dependent physiological processes. nih.gov

| Compound | Target Enzyme | Organism | Key Finding |

|---|---|---|---|

| (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | Arabidopsis thaliana | High binding affinity for the enzyme's active site demonstrated in docking studies. ffhdj.comffhdj.com |

Mechanism-Based Studies as Inhibitors of Specific Enzymes (e.g., O-acetylserine sulfhydrylase)

Beyond plant biochemistry, derivatives of this compound have been investigated as potent inhibitors of microbial enzymes, particularly O-acetylserine sulfhydrylase (OASS). rsc.org OASS is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in the biosynthesis of cysteine in many pathogenic microorganisms. rsc.orgnih.gov As cysteine is crucial for microbial survival, inhibiting OASS presents a novel strategy to combat bacterial resistance to antibiotics. rsc.orgmdpi.com

Mechanism-based studies have focused on designing trans-2-substituted-cyclopropane-1-carboxylic acids that act as small-molecule inhibitors of OASS. rsc.org These compounds were developed based on the structural determinants of synthetic pentapeptides known to bind efficiently to OASS from Haemophilus influenzae (HiOASS-A). rsc.org The cyclopropane-based inhibitors are designed to mimic the C-terminal isoleucine residue of serine acetyltransferase (SAT), a natural binding partner that regulates OASS activity. mdpi.com Molecular modeling suggests that these ligands block the active site of the OASS enzyme. rsc.org

Biochemical assays have confirmed the high affinity of these compounds for OASS. Several derivatives exhibit dissociation constants (Kdiss) in the low micromolar range, indicating potent binding. rsc.org Notably, some acidic derivatives have shown inhibitory activity in the nanomolar range against both OASS isoforms found in Salmonella enterica serovar Typhimurium, StOASS-A and StOASS-B. mdpi.com This research provides a strong proof-of-principle for OASS as a viable target for the development of a new class of antibacterial adjuvants. mdpi.comnih.gov

| Compound Class | Target Enzyme | Target Organism | Reported Activity |

|---|---|---|---|

| trans-2-substituted-cyclopropane-1-carboxylic acids | OASS-A | Haemophilus influenzae | Kdiss in the low micromolar range. rsc.org |

| (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid | OASS | Salmonella typhimurium | Kd = 0.028 µM. nih.gov |

| Various acidic derivatives | StOASS-A and StOASS-B | Salmonella typhimurium | Good activities in the nanomolar range. mdpi.com |

Exploration in Plant Hormone Metabolism Research

The specific inhibitory action of this compound derivatives on ethylene biosynthesis makes them invaluable tools for research in plant hormone metabolism. ffhdj.com Ethylene is part of a complex network of phytohormones that collectively regulate plant growth, development, and stress responses. nih.gov Understanding the interplay between ethylene and other hormones like auxins, cytokinins, and abscisic acid is a fundamental goal of plant biology. nih.gov

By selectively blocking the production of ethylene via ACC oxidase inhibition, researchers can effectively "silence" the ethylene pathway. ffhdj.com This allows for the study of plant processes in the absence of ethylene's influence, thereby helping to delineate its specific roles. The application of these inhibitors can help determine which physiological responses are ethylene-dependent and which are not. For example, they can be used to investigate the role of ethylene in fruit ripening, where its inhibition can delay the process. ffhdj.com

Furthermore, these compounds serve as chemical probes to explore the crosstalk between ethylene and other signaling pathways. nih.gov When ethylene synthesis is blocked, changes in the levels or signaling of other hormones can be monitored, providing insights into the hierarchical or synergistic relationships within the plant's metabolic and regulatory network. nih.gov This approach is crucial for building comprehensive models of plant hormone interactions and for developing strategies to manipulate plant growth and improve agricultural traits. ffhdj.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The biological and chemical properties of cyclopropane (B1198618) derivatives are often highly dependent on their stereochemistry. Consequently, a primary focus of future research is the development of more efficient and highly stereoselective synthetic routes. Current methods for creating substituted cyclopropanes include carbene additions with catalysts like palladium acetate (B1210297) and the Simmons-Smith reaction. illinois.edu Emerging strategies, however, aim for greater precision and broader substrate scope.

One promising avenue is the advancement of Michael Initiated Ring Closure (MIRC) reactions. rsc.org These reactions, which can be catalyzed by organocatalysts, involve the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org By using chiral catalysts, nucleophiles, or substrates, chemists can achieve high levels of enantioselectivity, providing access to specific stereoisomers of functionalized cyclopropanes. rsc.org

Another area of development is the selective modification of readily available precursors. For instance, a patented process describes the synthesis of 1-methyl-2-chlorocyclopropane carboxylic acid through the selective hydrogenating dechlorination of the corresponding 1-methyl-2,2-dichlorocyclopropane compound in the presence of a noble metal catalyst. google.com Optimizing such selective reactions for different substitution patterns, including that of 2-chlorocyclopropane-1-carboxylic acid, represents a key research goal. Furthermore, photoredox-catalyzed methods are being developed for cyclopropane synthesis from abundant carboxylic acids via a radical addition–polar cyclization cascade, offering a mild and atom-economical approach. nih.gov

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Michael Initiated Ring Closure (MIRC) | Involves a Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.org | Amenable to enantioselective catalysis for producing specific stereoisomers. rsc.org |

| Selective Hydrogenation | Dechlorination of a dichloro-precursor to a monochloro-cyclopropane. google.com | Provides a route from readily available starting materials. google.com |

| Photoredox Catalysis | Uses light and a photocatalyst to generate radical intermediates from carboxylic acids, which then cyclize. nih.gov | Proceeds under mild conditions and is atom-economical. nih.gov |

| Carbene Addition | Reaction of a carbene (e.g., from a diazo compound) with an alkene, often mediated by a transition metal catalyst. illinois.edursc.org | A versatile and widely used method for cyclopropanation. rsc.org |

Advanced Mechanistic Elucidation of Cyclopropane Ring Chemistry in Complex Systems

Due to their high ring strain, cyclopropanes are susceptible to C-C bond activation by transition metals, leading to the formation of metallacyclobutane intermediates. wikipedia.org This reactivity opens pathways for further functionalization and is a key area for mechanistic investigation. wikipedia.org Future studies will likely employ advanced spectroscopic and computational techniques to probe the intermediates and transition states of these activation processes. Understanding how substituents on the cyclopropane ring, such as the chloro and carboxyl groups in this compound, influence the regioselectivity and rate of ring-opening is crucial for designing new catalytic cycles. wikipedia.org

Electrochemical methods also offer a route to understanding cyclopropane chemistry. Reductive opening of the cyclopropane ring in certain amino acid derivatives can generate radical anions, whose subsequent reactions are determined by the ring's substituents. beilstein-journals.org These follow-up reactions can include intramolecular cyclization or reaction with external electrophiles, providing pathways to complex molecular architectures. beilstein-journals.org Deeper mechanistic studies in this area could enable precise control over these reaction cascades.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and compound design. nih.govnih.gov For cyclopropane-containing molecules, AI can be applied in several key areas. ML models are increasingly being trained on vast reaction databases to predict the outcomes of chemical reactions, including identifying major products and forecasting yields. nih.govrjptonline.org This predictive power can accelerate the discovery of optimal synthetic routes to complex targets like stereochemically pure this compound, reducing the need for extensive empirical screening. rjptonline.org

| AI/ML Application | Function | Potential Impact on Cyclopropane Chemistry |

|---|---|---|

| Reaction Prediction | Predicts the products and yields of a chemical reaction given the reactants and conditions. nih.gov | Accelerates the discovery of efficient synthetic routes and reduces experimental waste. rjptonline.org |

| Generative Modeling | Designs novel chemical structures with specific, desired properties. springernature.com | Creates new cyclopropane derivatives for applications in medicine and materials science. cornell.edu |

| Reaction Optimization | Identifies optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield. nih.gov | Improves the efficiency and scalability of synthesizing complex cyclopropane compounds. beilstein-journals.org |

| Retrosynthesis Planning | Proposes synthetic pathways for a target molecule by working backward from the product. nih.gov | Aids chemists in designing multi-step syntheses for intricate cyclopropane-containing natural products and pharmaceuticals. |

Expanding Applications in Catalysis and Materials Science

The unique reactivity of cyclopropane carboxylic acids opens avenues for their use in catalysis. Metallaphotoredox catalysis has emerged as a powerful tool that can utilize aliphatic carboxylic acids as versatile functional groups. princeton.edu In these reactions, the carboxylic acid can be converted into a carbon-centered radical via single-electron oxidation, which can then participate in various bond-forming reactions. princeton.edu Exploring the use of this compound and its derivatives in such catalytic systems could lead to novel C-C and C-heteroatom bond formations.

In materials science, the high ring-strain energy of the cyclopropane motif is a feature of interest. This stored energy could potentially be released in a controlled manner, suggesting applications in energetic materials or stimuli-responsive polymers. The mechanochemistry of ring-opening reactions is an active area of research, exploring how mechanical force can induce chemical transformations. researchgate.net Understanding the mechanochemical behavior of cyclopropane-containing polymers could lead to the development of self-healing materials or molecular-level sensors.

Exploration of Metabolite Engineering with Cyclopropane Carboxylic Acids

Nature produces a variety of molecules containing cyclopropane rings, most notably cyclopropane fatty acids (CPAs) found in bacteria and some plants. wikipedia.orgpnas.org The biosynthesis of these compounds involves the addition of a methylene (B1212753) group from S-adenosylmethionine (SAM) across the double bond of an unsaturated fatty acid, a reaction catalyzed by a CPA synthase. illinois.eduwikipedia.org

Metabolic engineering offers the potential to harness and modify these biosynthetic pathways for the production of valuable chemicals. researchgate.netmdpi.com By introducing and optimizing CPA synthase genes in microbial hosts like Escherichia coli or yeast, it may be possible to produce cyclopropane carboxylic acids from renewable feedstocks. pnas.orgresearchgate.net Further protein engineering of these synthases could alter their substrate specificity, enabling the biosynthesis of non-natural or "designer" cyclopropane acids with unique functionalities. This approach provides a potential route to sustainable, bio-based production of complex chemical building blocks, moving away from traditional petrochemical-based synthesis. researchgate.netfrontiersin.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chlorocyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often starts with cyclopropane precursors, such as cyclopropanecarboxylic acid derivatives. Chlorination can be achieved via electrophilic substitution using reagents like SOCl₂ or PCl₃ under anhydrous conditions . Optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like DMAP to enhance reactivity. Yield improvements require inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC or HPLC .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Waste Management : Segregate halogenated waste and dispose via certified biohazard protocols to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.5–2.5 ppm for cyclopropane protons; δ 10–12 ppm for carboxylic acid -COOH) and ¹³C NMR (δ 170–180 ppm for carbonyl carbon) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z corresponding to C₄H₅ClO₂ (calc. 120.53 g/mol) .

Advanced Research Questions

Q. How does the chlorine substituent's position on the cyclopropane ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-chloro position introduces steric hindrance and ring strain, altering reactivity. Kinetic studies show that SN2 mechanisms are less favorable due to the cyclopropane ring’s rigidity, while SN1 pathways may dominate in polar solvents (e.g., DMSO). Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

- Metabolic Stability : Use LC-MS to identify metabolites in plasma and liver microsomes. Adjust dosing regimens to account for rapid clearance .

- Bioavailability : Compare logP values (experimental vs. computational) to optimize lipophilicity. Introduce prodrug strategies (e.g., ester derivatives) to enhance membrane permeability .

Q. What computational modeling approaches are suitable for predicting the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Molecular Mechanics (MMFF94) : Simulate cyclopropane ring distortions and chlorine’s electronic effects.

- Density Functional Theory (DFT) : Calculate activation energies for stereochemical pathways (e.g., B3LYP/6-31G* basis set). Validate with experimental optical rotation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.